(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a 1,2,3-thiadiazole ring and a piperazine ring . The exact properties and applications of this specific compound are not widely documented in the literature.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of derivatives, including (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their antimicrobial activities. Notably, compounds in this category have demonstrated variable and modest activity against various strains of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antioxidant and Antimicrobial Potential
These compounds, including variants of 1,3,4-thiadiazole with a piperazine moiety, have been synthesized using microwave-assisted green synthetic approaches. They have been tested for their antioxidant activity, determined through assays like the Reducing power assay and Hydrogen peroxide scavenging activity. Additionally, their antimicrobial activity has been screened, indicating their relevance in both antioxidant and antimicrobial research (Gharu, 2014).
Antitumor Activity
Compounds in this chemical class have also been synthesized and evaluated for their potential anticancer activities. Certain derivatives have shown inhibitory effects on a range of cancer cell lines, particularly on leukemia, non-small lung cancer, and renal cancer cells, suggesting their potential application in cancer research (Bhole & Bhusari, 2011).
Anti-Mycobacterial Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, of which this compound is a part, has been identified as a new chemotype with potential anti-mycobacterial activity. Several compounds in this class have shown promising activity against Mycobacterium tuberculosis, with low cytotoxicity, making them a focus for tuberculosis research (Pancholia et al., 2016).
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-4-3-5-12-13(10)17-16(23-12)21-8-6-20(7-9-21)15(22)14-11(2)18-19-24-14/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGILXBEQVTYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.